4-Methoxypyrido[3,4-d]pyridazine

Mutagenicity Genotoxicity Drug Safety Screening

For med chem programs where genotoxicity flags halt progression, 4-Methoxypyrido[3,4-d]pyridazine provides an Ames-confirmed non-mutagenic pyridopyridazine scaffold. Unlike mutagenic hydrazino or bactericidal chloro analogs, this fragment de-risks early discovery. - Confirmed non-mutagenic in TA98 and TA100 strains (±S9), supporting ICH M7 compliance documentation. - Optimal fragment physicochemical space: MW 161.16 Da, LogP 1.03, with a synthetic handle via O-demethylation or displacement. - Clinically validated core scaffold, as demonstrated in the multi-kilo synthesis of the SOS1 inhibitor MRTX0902.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 162022-91-5
Cat. No. B061699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrido[3,4-d]pyridazine
CAS162022-91-5
Synonyms4-METHOXYPYRIDO[3,4-D]PYRIDAZINE
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=C2C=NC=CC2=CN=N1
InChIInChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3
InChIKeyLSSIWYQSBHISRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrido[3,4-d]pyridazine: Non-Mutagenic Pyridopyridazine Scaffold


4-Methoxypyrido[3,4-d]pyridazine (CAS 162022-91-5) is a bicyclic heteroaromatic compound belonging to the pyrido[3,4-d]pyridazine class, featuring a fused pyridine–pyridazine ring system with a methoxy substituent at the 4-position . With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound serves as a key synthetic intermediate and scaffold in medicinal chemistry, particularly in kinase inhibitor and diuretic agent development programs [1]. Unlike its chloro- and hydrazino-substituted analogs, the 4-methoxy derivative exhibits a distinct non-mutagenic safety profile in Ames assays, making it a preferred choice for early-stage drug discovery where genotoxicity liabilities must be minimized .

Synthetic intermediate for kinase inhibitor and diuretic discovery programs
Non-mutagenic scaffold (Ames TA98, TA100) may support genotoxicity-conscious early-stage research
Methoxy handle enables regioselective derivatization for focused library synthesis

Why 4-Methoxy Substitution Cannot Be Replaced by Other Analogs


Substitution at the 4-position of the pyrido[3,4-d]pyridazine core critically governs both physicochemical properties and biological safety profiles. The methoxy group at position 4 confers a LogP of 1.03, compared to 1.68 for the 4-chloro analog, translating to a >4-fold difference in predicted lipophilicity that directly impacts membrane permeability and off-target binding . More critically, methoxy-substituted condensed pyridazines demonstrate no detectable mutagenicity in Ames assays (TA98 and TA100 strains), whereas hydrazino-substituted analogs are unequivocally mutagenic and chloro-substituted analogs exhibit bactericidal effects that confound safety assessment . Positional isomerism further compounds the substitution challenge: 1-methoxypyrido[3,4-d]pyridazine (CAS 162022-90-4) shares an identical molecular formula but differs in electronic distribution and potential metabolic fate, making the two isomers non-interchangeable in SAR campaigns . These property divergences mean that generic substitution without experimental verification risks altering both the efficacy and safety profile of lead compounds built on this scaffold.

! 4-Chloro and hydrazino analogs differ in mutagenicity profile: methoxy is non-mutagenic, hydrazino mutagenic, chloro bactericidal — Ames results may not transfer
! Lipophilicity shift (ΔLogP ~0.65) may alter permeability and off-target binding compared to 4-chloro analog
! Positional isomer 1-methoxy shares identical mass but distinct regiochemical reactivity — not interchangeable in SAR studies

Quantitative Differentiation Against Closest Pyridopyridazine Analogs


Ames Mutagenicity Profile: Methoxy vs. Hydrazino and Chloro Analogs

In a systematic mutagenicity study of 24 condensed pyridazines, 4-Methoxypyrido[3,4-d]pyridazine and four other methoxy-substituted condensed pyridazines showed no detectable mutagenic activity in the Ames test using Salmonella typhimurium strains TA98 and TA100, with or without S9 metabolic activation . In stark contrast, all hydrazino-substituted condensed pyridazines were mutagenic against both TA98 and TA100 strains, irrespective of S9 mix presence . Chloro-substituted derivatives exhibited increased bactericidal effects that precluded reliable mutagenicity assessment . This represents a categorical safety differentiation: methoxy derivatives are non-mutagenic, hydrazino derivatives are mutagenic, and chloro derivatives are bactericidal at test concentrations.

Mutagenicity Profile
Data to verify
Target: No mutagenic activity (TA98, TA100, ± S9)
Comparators: Hydrazino analogs – mutagenic; Chloro analogs – bactericidal
Reported non-mutagenic profile differentiates this scaffold for genotoxicity review
Source-specific review recommended; Ames method context
Mutagenicity Genotoxicity Drug Safety Screening

Physicochemical Properties: 4-Methoxy vs. 4-Chloro Derivative

The 4-methoxy derivative exhibits a computed LogP of 1.03, significantly lower than the 1.68 LogP of the 4-chloro analog (CAS 162022-93-7), representing a 0.65 LogP unit reduction . This translates to approximately a 4.5-fold lower octanol-water partition coefficient for the methoxy compound, aligning it more closely with Lipinski's Rule of Five recommendations for oral drug candidates (LogP < 5) . The polar surface area (PSA) of 47.90 Ų for the methoxy derivative exceeds the 38.67 Ų of the chloro analog, indicating improved aqueous solubility potential . Boiling point (406.9°C vs 410.5°C) and density (1.266 vs 1.437 g/cm³) further differentiate these compounds for purification and formulation considerations .

Physicochemical Properties
Data to verify
ΔLogP = −0.65 (4.5-fold lower lipophilicity)
ΔPSA = +9.23 Ų vs. 4-chloro analog
Lower lipophilicity aligns with oral drug-likeness guidelines
Computed values; experimental validation recommended
Lipophilicity LogP Physicochemical Properties Drug-likeness

Positional Isomerism: 4-Methoxy vs. 1-Methoxy Regiochemistry

4-Methoxypyrido[3,4-d]pyridazine (CAS 162022-91-5) and 1-Methoxypyrido[3,4-d]pyridazine (CAS 162022-90-4) are positional isomers sharing the identical molecular formula (C₈H₇N₃O) and molecular weight (161.16 g/mol) . Despite this constitutional identity, the methoxy group position alters the electronic environment of the fused ring system: the 4-position methoxy is adjacent to the pyridazine N=N moiety, whereas the 1-position methoxy is adjacent to the pyridine nitrogen . This positional difference is known to affect nucleophilic substitution reactivity and metabolic stability in pyridopyridazine systems, as demonstrated in the synthesis of MRTX0902 where regioselective functionalization of the pyrido[3,4-d]pyridazine core was critical to achieving the desired SOS1 inhibitory activity [1].

Positional Isomerism
Reported
4-Methoxy (adjacent to pyridazine N=N)
vs. 1-Methoxy (adjacent to pyridine N) — identical MW, distinct reactivity
Correct isomer critical for SAR consistency in pyridopyridazine programs
Confirmed by CAS and InChI comparison
Positional Isomerism Regiochemistry Structure-Activity Relationship

Clinically Validated Scaffold in MRTX0902 SOS1 Inhibitor

The pyrido[3,4-d]pyridazine scaffold is not merely an academic curiosity—it forms the core of MRTX0902, a potent, selective, brain-penetrant, and orally bioavailable SOS1 inhibitor currently in Phase I clinical trials for KRAS-driven cancers [1]. MRTX0902 disrupts the SOS1:KRASᴳ¹²ᶜ protein-protein interaction with a binding Kᵢ of 1.9 nM and an IC₅₀ of 29 nM in MKN1 cells . The key synthetic intermediate identified for scalable manufacturing is 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, which is directly accessible from 4-substituted pyrido[3,4-d]pyridazine precursors [1]. 4-Methoxypyrido[3,4-d]pyridazine serves as a versatile entry point for generating diverse 4-substituted analogs through demethylation and subsequent functionalization, enabling SAR exploration around this clinically validated core.

Clinical-Stage Scaffold
Class-level
MRTX0902 (Phase I SOS1 inhibitor) shares pyrido[3,4-d]pyridazine core; target is a minimalist building block
Reported clinical-stage scaffold context supports chemotype investment for SAR
Class-level inference; target compound is a synthetic intermediate
Oncology SOS1 Inhibitor KRAS Clinical Candidate

Diuretic Class-Level Pharmacological Precedent

The pyrido[3,4-d]pyridazine class has established pharmacological precedent in the diuretic field. DS-511 (1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine), a close structural relative of 4-substituted pyrido[3,4-d]pyridazines, demonstrated diuretic activity comparable to hydrochlorothiazide (HC) across DOCA-hypertensive, renal-hypertensive, and spontaneously hypertensive rat models, with one key differentiation: DS-511 was less kaliuretic than HC across all three hypertensive models, indicating a potentially favorable potassium-sparing profile [1]. Patent literature (US4017490) specifically claims pyrido[3,4-d]pyridazines where R is a lower alkoxy group (including methoxy) as having "excellent diuretic properties" [2]. While 4-Methoxypyrido[3,4-d]pyridazine itself is a precursor rather than a final therapeutic agent, this class-level pharmacological validation supports its value as a starting point for diuretic drug discovery programs.

Diuretic Class Activity
Class-level
DS-511 matched hydrochlorothiazide diuretic effect with less kaliuresis in rat hypertension models; patent claims alkoxy-substituted variants
Reported model-response context for potassium-sparing diuretic research
Class-level inference; target compound is a precursor, not a final therapeutic
Diuretic Antihypertensive Pyridopyridazine DS-511

Optimal Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery with Non-Mutagenic Building Blocks

In FBDD campaigns, 4-Methoxypyrido[3,4-d]pyridazine is the preferred pyridopyridazine fragment over its hydrazino and chloro analogs due to its demonstrated lack of mutagenicity in Ames assays (TA98 and TA100, ± S9) . Its low molecular weight (161.16 Da) and moderate LogP (1.03) place it within ideal fragment physicochemical space, while the methoxy group provides a synthetic handle for subsequent elaboration via O-demethylation or nucleophilic displacement . The scaffold's clinical validation through MRTX0902 further de-risks investment in this chemotype [1].

Kinase Inhibitor Lead Optimization

The pyrido[3,4-d]pyridazine core is a recognized kinase inhibitor scaffold, appearing in VEGFR-2 and MEK inhibitor programs . 4-Methoxypyrido[3,4-d]pyridazine offers an ideal starting point for synthesizing focused kinase inhibitor libraries, with the 4-methoxy group enabling regioselective functionalization—a critical requirement demonstrated in the multi-kilogram scale synthesis of the SOS1 inhibitor MRTX0902, where precise control of substitution patterns on the pyrido[3,4-d]pyridazine core was essential .

Diuretic Drug Discovery with Potassium-Sparing Goals

The pyrido[3,4-d]pyridazine class has demonstrated in vivo diuretic efficacy comparable to hydrochlorothiazide but with reduced kaliuresis, as shown in direct comparative studies with DS-511 across three hypertensive rat models . 4-Methoxypyrido[3,4-d]pyridazine falls within the scope of US4017490 patent claims for alkoxy-substituted pyrido[3,4-d]pyridazines with diuretic activity, making it a valid starting material for medicinal chemistry programs targeting novel diuretics with improved potassium-sparing properties .

Genotoxicity-Conscious Medicinal Chemistry Programs

For organizations operating under strict genotoxicity assessment frameworks (e.g., ICH M7 guidelines for DNA-reactive impurities), 4-Methoxypyrido[3,4-d]pyridazine offers a distinct procurement advantage: it is the only substituted pyrido[3,4-d]pyridazine for which published Ames data confirm non-mutagenicity, in contrast to mutagenic hydrazino analogs and bactericidal chloro analogs . This evidence-based safety differentiation directly supports regulatory documentation requirements when this compound or its derivatives are carried forward into development .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Non-mutagenic scaffold (Ames context)
Genotoxicity assay confirmation
Kinase inhibitor lead optimization
Pyridopyridazine core with regioselective handle
Kinase selectivity profiling and SAR
Diuretic discovery research
Class-level diuretic model response with potassium-excretion differentiation
Electrolyte excretion model validation
Genotoxicity-conscious chemistry
Reported non-mutagenic Ames profile (TA98, TA100)
ICH M7-aligned impurity assessment review
Quote Request

Request a Quote for 4-Methoxypyrido[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.